Phenyl-d5-ethyl acetate
Description
Phenyl-d5-ethyl acetate is a deuterated analog of phenethyl acetate (CAS 103-45-7), where five hydrogen atoms on the phenyl ring are replaced with deuterium (D). This isotopic substitution enhances its utility in research, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, where deuterium’s distinct nuclear spin properties and kinetic isotope effects are exploited . The non-deuterated parent compound, phenethyl acetate, is a common flavoring agent and fragrance component with a molecular formula of C10H12O2. Its deuterated counterpart, with a molecular formula of C10H7D5O2, retains similar chemical reactivity but exhibits altered physical properties, such as increased molecular weight (149.21 g/mol vs. 164.23 g/mol for the deuterated form) .
Properties
Molecular Formula |
C10H7D5O2 |
|---|---|
Molecular Weight |
169.24 |
Purity |
95% min. |
Synonyms |
Phenyl-d5-ethyl acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Structure : Contains a phenyl group and a β-ketoester moiety (C12H14O3).
- Applications: Used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. The β-ketoester group enables keto-enol tautomerism, enhancing reactivity in condensation reactions .
- Key Differences :
Benzyl Acetate (CAS 140-11-4)
- Structure : An acetate ester of benzyl alcohol (C9H10O2).
- Applications : Widely used in perfumery and flavoring due to its floral aroma.
- Key Differences :
Ethyl 5-Phenyl-2H-tetrazole-2-acetate (MFCD00268800)
- Structure : Incorporates a tetrazole ring (C11H11N4O2).
- Applications : Utilized in medicinal chemistry as a bioisostere for carboxylic acids or esters.
- Key Differences :
Physico-Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C10H7D5O2 | 164.23 | ~232 | Ester, deuterated phenyl |
| Phenethyl acetate | C10H12O2 | 164.20 | 232 | Ester, phenyl |
| Ethyl 2-phenylacetoacetate | C12H14O3 | 206.24 | ~260 | β-Ketoester, phenyl |
| Benzyl acetate | C9H10O2 | 150.18 | 215 | Ester, benzyl |
Q & A
Q. What synthetic methodologies are recommended for producing high-purity this compound?
- Synthesis involves acetylation of deuterated phenethyl alcohol (C6D5CH2CH2OH) with acetic anhydride-d6 under anhydrous conditions. Catalysts like sulfuric acid or DMAP accelerate esterification, followed by purification via fractional distillation (boiling point ~200–205°C) or preparative HPLC (C18 column, 80% acetonitrile/water). Key parameters include reaction temperature control (0–5°C) and inert atmospheres to prevent isotopic dilution .
Q. How does the deuterium substitution in this compound influence its physicochemical properties compared to the protiated form?
- Deuterium substitution increases molecular mass by ~5 atomic mass units, altering properties such as boiling point (+1–2°C), density (+0.02–0.03 g/cm³), and NMR chemical shifts (e.g., upfield shifts in ¹H-NMR for adjacent protons). These differences necessitate adjustments in chromatographic retention times and spectral interpretation .
Advanced Research Questions
Q. What experimental design considerations are critical for minimizing deuterium loss in esterification reactions involving this compound?
- Optimize conditions using aprotic solvents (e.g., deuterated DCM), low temperatures (0–5°C), and acid scavengers (e.g., molecular sieves). Monitor isotopic integrity via FT-IR (C=O stretch at 1740–1760 cm⁻¹) and LC-MS (molecular ion at m/z 168.21 + deuterium signature). Parallel experiments with varying catalyst concentrations (0.1–1.0 mol%) and kinetic isotope effect (KIE) analysis are recommended to identify optimal parameters .
Q. What analytical strategies resolve co-elution challenges when quantifying this compound in biological matrices?
- Use multidimensional chromatography (GC×GC-MS or 2D-LC) with orthogonal phases. For GC, pair a 60m DB-5ms column (non-polar) with a mid-polar secondary column. In LC, combine a C18 column (100Å, 2.6μm) with a HILIC phase. High-resolution MS (Orbitrap >240,000 resolution) with targeted MS/MS (CID 35eV) isolates specific fragments (e.g., m/z 105.07 for phenyl-d5 moiety) .
Q. How should researchers address discrepancies in reported Henry's Law constants (kH) for modeling atmospheric partitioning?
- Conduct headspace-GC experiments at multiple temperatures (278–308K) to determine compound-specific kH values. Apply the van’t Hoff equation to calculate ΔsolvationH and compare with literature data (e.g., kH = 5.9 mol/(kg·bar) at 298K). Statistical analysis (ANOVA with Tukey post-hoc) identifies methodological differences (static vs. dynamic systems) contributing to variability .
Q. What protocols ensure accurate quantification of isotopic purity in this compound batches?
- Combine ¹H/²H-NMR integration (500 MHz, CDCl3 solvent) with high-resolution MS. For NMR, compare peak areas of residual protiated protons (e.g., CH2 groups) against deuterated signals. In MS, calculate isotopic abundance ratios (e.g., m/z 168.21 vs. 173.21) using extracted ion chromatograms. Cross-validate with combustion analysis for total deuterium content .
Q. How can researchers leverage this compound in mechanistic studies of enzyme-catalyzed ester hydrolysis?
- Use the compound as a substrate in kinetic assays with esterases (e.g., porcine liver esterase). Monitor deuterium retention in products via LC-MS to track hydrolysis pathways. Compare KIE values (kH/kD > 2.0 suggests rate-limiting proton transfer) and correlate with molecular dynamics simulations of enzyme-substrate interactions .
Methodological Frameworks
How can the PICOT framework structure research questions on this compound’s stability under varying pH conditions?
- P opulation: Aqueous solutions of this compound I ntervention: pH modulation (2.0–10.0) C omparison: Stability in buffered vs. non-buffered systems O utcome: Degradation kinetics (t1/2) via LC-MS T ime: 0–72 hours Example: "How does pH (2–10) affect the hydrolysis rate (t1/2) of this compound in aqueous buffers over 72 hours?" .
Q. What statistical approaches are appropriate for analyzing contradictory data on solvent effects in this compound synthesis?
- Apply multivariate analysis (PCA or PLS) to identify dominant factors (e.g., solvent polarity, temperature) influencing yield and purity. Use Bayesian modeling to quantify uncertainty in conflicting datasets. Report confidence intervals (95%) for reproducibility assessments .
Data Interpretation & Contradictions
Q. How to reconcile conflicting reports on the thermal stability of this compound in GC-MS applications?
- Discrepancies may arise from column phase selectivity (polar vs. non-polar) or injector temperatures. Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C). Optimize GC parameters: splitless injection (250°C), He carrier gas (1.5 mL/min), and column ramp rates (5°C/min) .
Q. What validation criteria ensure robustness in deuterium tracing studies using this compound?
- Include negative controls (protiated analog), spike-recovery tests (90–110%), and matrix-matched calibration. Validate MS transitions using SILVER (Stable Isotope-Labeled Validation of Experimental Recovery) protocols. Report limits of detection (LOD < 0.1 ng/mL) and quantification (LOQ < 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
